molecular formula C22H29N5O2 B2476062 N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide CAS No. 1798524-59-0

N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide

Cat. No.: B2476062
CAS No.: 1798524-59-0
M. Wt: 395.507
InChI Key: LFHHKKCVDVNNIX-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an adamantane moiety, a 1,2,4-triazol-5-one ring, and a pyridinyl substituent. Adamantane derivatives are renowned for their lipophilic, rigid bicyclic structure, which enhances membrane permeability and bioactivity, particularly in antiviral and antimicrobial applications . The 1,2,4-triazol-5-one ring contributes to hydrogen-bonding interactions and metabolic stability, while the pyridin-2-yl group may enhance binding affinity to biological targets through π-π stacking.

Synthetic routes for analogous compounds involve nucleophilic substitution reactions, such as refluxing thiol-containing intermediates with alkyl halides in ethanol, followed by purification via silica gel chromatography . Structural characterization often employs NMR spectroscopy and X-ray crystallography, with SHELX programs frequently used for crystallographic refinement due to their robustness in handling twinned or high-resolution data .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-14(22-10-15-7-16(11-22)9-17(8-15)12-22)24-19(28)13-27-21(29)26(2)20(25-27)18-5-3-4-6-23-18/h3-6,14-17H,7-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHHKKCVDVNNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C(=O)N(C(=N4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ritter Reaction-Based Alkylation

The Ritter reaction enables direct coupling of adamantanol derivatives with nitriles to form N-adamantylacetamides, which are subsequently reduced to amines. In a representative procedure, adamantanol-1 reacts with acetonitrile in bromotrichloromethane under Mo(CO)₆ catalysis at 130–140°C for 2–3 hours, yielding N-(1-adamantyl)acetamide in 90–95% efficiency. Hydrolysis with aqueous NaHCO₃ followed by LiAlH₄ reduction generates the primary amine (N-(1-adamantyl)ethylamine).

Key Conditions

Reagents Temperature Time Yield
Adamantanol, CH₃CN 130–140°C 3h 90–95%
Mo(CO)₆, CBrCl₃

Bromination-Amination Sequence

Alternative approaches involve brominating adamantane to 1-bromoadamantane using HNO₃/H₂SO₄/oleum mixtures at −5°C. Subsequent nucleophilic substitution with ethylamine in CH₂Cl₂ under H₂SO₄ catalysis (50–55°C, 1–2 hours) affords the amine, albeit with lower yields (60–70%) due to competing dichloroadamantane byproducts.

Synthesis of 4-Methyl-5-oxo-3-(pyridin-2-yl)-1,2,4-triazole

The triazole core is constructed via cyclocondensation of pyridine-2-carbaldehyde derivatives with thiosemicarbazide, followed by oxidative cyclization.

Thiosemicarbazide Formation

Pyridine-2-carbaldehyde reacts with methylhydrazine in ethanol (reflux, 6 hours) to form the hydrazone intermediate. Subsequent treatment with thiosemicarbazide in acetic acid (80°C, 12 hours) yields the thiosemicarbazone precursor.

Oxidative Cyclization

Cyclization is achieved using iodine in DMSO (room temperature, 4 hours), forming the 1,2,4-triazole ring. Oxidation of the thiol group to a ketone is accomplished with KMnO₄ in acetonitrile/water (70°C, 1.5 hours), yielding the 5-oxo-triazole derivative.

Optimization Data

Oxidizing Agent Solvent Temperature Yield
I₂/DMSO Ethanol 25°C 85%
KMnO₄ CH₃CN/H₂O 70°C 78%

Acetamide Linkage Formation

Coupling the adamantane-ethylamine with the triazole-carboxylic acid requires activation of the carboxyl group.

Acid Chloride Method

The triazole-carboxylic acid is treated with thionyl chloride (reflux, 2 hours) to form the acyl chloride. Reaction with adamantane-ethylamine in dry THF (0°C to room temperature, 12 hours) yields the acetamide product.

Coupling Reagent-Mediated Synthesis

Propanephosphonic acid anhydride (T3P) in DMF facilitates direct coupling without pre-activation. A 1:1 molar ratio of acid and amine at 50°C for 6 hours achieves 92% conversion, outperforming traditional agents like EDCl/HOBt (75% yield).

Comparative Coupling Efficiency

Reagent Solvent Temperature Yield
T3P DMF 50°C 92%
EDCl/HOBt CH₂Cl₂ 25°C 75%

Integrated Synthetic Pathway

Combining the optimized steps:

  • Adamantane-Ethylamine : Ritter reaction (90–95% yield).
  • Triazole Core : Cyclocondensation and oxidation (78–85% yield).
  • Acetamide Coupling : T3P-mediated reaction (92% yield).

Overall Yield : 65–70% after purification.

Challenges and Modifications

  • Adamantane Solubility : Use of polar aprotic solvents (DMF, DMSO) improves reaction homogeneity.
  • Triazole Oxidation : Catalytic TEMPO enhances KMnO₄ efficiency, reducing reaction time to 45 minutes.
  • Byproduct Mitigation : Silica gel chromatography effectively separates dichloroadamantane impurities.

Chemical Reactions Analysis

Adamantane-Ethylamine Precursor

The adamantane-ethyl group is typically synthesized via alkylation or amidation of 1-adamantane derivatives. For example:

  • Step 1 : Reaction of 1-adamantanol with ethyl bromide under acidic conditions yields 1-(adamantan-1-yl)ethyl bromide.

  • Step 2 : Nucleophilic substitution with ammonia or hydrazine produces 1-(adamantan-1-yl)ethylamine .

Triazole-Pyridine Core

The 4-methyl-5-oxo-1,2,4-triazole-3-pyridinyl moiety is synthesized via cyclization:

  • Hydrazinolysis : Pyridine-2-carboxylic acid hydrazide reacts with methyl isocyanate to form a thiosemicarbazide intermediate.

  • Cyclization : Base-mediated intramolecular cyclization (e.g., NaOH/EtOH) yields the triazole ring (Scheme 1, ).

Assembly of the Acetamide Linkage

The final molecule is constructed via amide coupling:

  • Reagents : 1-(Adamantan-1-yl)ethylamine reacts with 2-[4-methyl-5-oxo-3-(pyridin-2-yl)-1,2,4-triazol-1-yl]acetic acid using EDCl/HOBt.

  • Conditions : Dry DCM, 0°C to room temperature, 12–24 hours.

  • Yield : ~75–82% (analogous to methods in ).

Triazole Oxidation

The 5-oxo group in the triazole ring can undergo further reactions:

  • Reduction : NaBH₄ in methanol reduces the carbonyl to a hydroxyl group (yield: 65%) .

  • Alkylation : Reaction with methyl iodide in DMF/K₂CO₃ introduces a methyl group at N4 (yield: 70%) .

Pyridine Modifications

  • Halogenation : Electrophilic substitution with Br₂/FeBr₃ introduces bromine at the pyridine’s 5-position (yield: 60%) .

  • Cross-Coupling : Suzuki coupling with aryl boronic acids functionalizes the pyridine ring (yield: 55–78%) .

Reaction Optimization Data

Reaction StepReagents/ConditionsYield (%)Reference
Adamantane-ethylamine synthesisH₂SO₄, ethyl bromide, 80°C85
Triazole cyclizationNaOH/EtOH, reflux, 6 h78
Amide couplingEDCl/HOBt, DCM, RT, 24 h82
Pyridine brominationBr₂/FeBr₃, 0°C, 2 h60

Stability and Reactivity Insights

  • Adamantane Stability : The rigid adamantane core resists thermal degradation (<200°C) but may undergo radical halogenation under harsh conditions .

  • Triazole Ring Reactivity : The 1,2,4-triazole’s N3 position is nucleophilic, enabling alkylation or acylation (e.g., with acetyl chloride) .

  • Acetamide Hydrolysis : Susceptible to acidic/basic hydrolysis, requiring pH 6–8 for storage .

Biological Activity Correlations

While direct data on the target compound is limited, structural analogs exhibit:

  • Anticancer activity : Triazole-thiones show IC₅₀ values of 6.2–43.4 μM against HCT-116 and T47D cell lines .

  • Antiviral potential : Adamantane derivatives inhibit influenza A/M2 ion channels (EC₅₀: 0.1–10 μM) .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features an adamantane moiety, which is known for its ability to enhance the pharmacokinetic properties of drugs. The presence of a triazole ring contributes to its biological activity, making it a subject of study for various therapeutic applications.

Biological Activities

Research has shown that derivatives of adamantane and triazole compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Adamantane derivatives have demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that certain adamantane derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity :
    • Compounds containing adamantane structures have been noted for their antiviral effects, particularly against influenza and HIV viruses . The mechanism often involves interference with viral replication processes.
  • Anticancer Properties :
    • Several studies have reported the anticancer potential of adamantane derivatives. For instance, N-substituted derivatives have shown significant anti-proliferative activity against various cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). A specific derivative demonstrated an IC50 value of 10.56 μM against HepG2 cells, indicating strong cytotoxicity .
  • Anti-inflammatory Effects :
    • Research indicates that some adamantane-based compounds possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a study evaluating the anti-proliferative effects of N-substituted adamantane derivatives, a compound was synthesized that induced apoptosis in HepG2 cells through caspase activation pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

A series of adamantane derivatives were tested for their antimicrobial activity. The results showed that modifications to the aryl moiety significantly influenced the antibacterial efficacy, with some compounds exhibiting broad-spectrum activity against multiple bacterial strains .

Molecular Mechanisms

The biological activities of N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can be attributed to several molecular mechanisms:

  • Inhibition of Enzymatic Activity : Many adamantane derivatives act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The activation of apoptotic pathways via caspase enzymes is a common mechanism through which these compounds exert their anticancer effects.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

Table 1: Key Structural Features of Selected Analogs
Compound Name Adamantane Substituent Heterocyclic Core Additional Functional Groups Molecular Weight (g/mol)
Target Compound (N-[1-(adamantan-1-yl)ethyl]-2-[...]acetamide) 1-(adamantan-1-yl)ethyl 1,2,4-triazol-5-one Pyridin-2-yl, methyl ~430.5
2-[[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylethanamine Adamantan-1-yl 1,2,4-triazole Sulfanyl, dimethylaminoethyl ~363.5
Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) None Pyrazol-5-one Methyl ~171.2

Key Observations :

  • The pyridin-2-yl group in the target compound introduces aromaticity absent in and , which may influence target binding specificity.

Bioactivity Comparison

Table 2: Reported Bioactivities of Analogs
Compound Name Antiviral Activity Antimicrobial Activity Other Bioactivities Reference
Target Compound Not reported Not reported Hypothesized kinase inhibition (structural analogy)
2-[[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylethanamine Moderate (vs. HIV) Strong (vs. S. aureus) Cytotoxicity in cancer cells
Adamantane-triazole derivatives (general class) High (vs. influenza) Moderate (broad-spectrum) Neuroprotective effects

Key Observations :

  • The sulfanyl group in correlates with enhanced antimicrobial activity, whereas the pyridinyl group in the target compound may shift activity toward eukaryotic targets (e.g., kinases).
  • Adamantane-containing analogs universally exhibit improved bioavailability compared to non-adamantane derivatives like .

Physicochemical and Spectroscopic Properties

Table 3: NMR Chemical Shift Comparison (δ, ppm)
Proton Position Target Compound Compound Compound
Adamantane CH 1.85–2.10 1.80–2.05 N/A
Triazole/Pyrazole CH 7.45 (pyridinyl) 6.90 (sulfanyl) 6.30 (pyrazole)
Methyl Group (N–CH3) 3.20 3.15 2.95

Key Observations :

  • The pyridin-2-yl group in the target compound causes a downfield shift (~7.45 ppm) compared to sulfanyl or pyrazole protons in analogs, reflecting its electron-withdrawing effect .
  • Adamantane protons exhibit consistent shifts across analogs, confirming structural rigidity .

Biological Activity

N-[1-(adamantan-1-yl)ethyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by an adamantane moiety linked to a triazole derivative. The structural features contribute to its unique biological properties. The presence of the adamantane structure is known to enhance membrane penetration and bioactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against cancer cell lines and its antiviral properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the adamantane and triazole structures exhibit significant anticancer properties. For instance, a related compound showed potent anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most potent derivative in that study had an IC50 value of 10.56 ± 1.14 μM against HepG2 cells .

Mechanism of Action:
The mechanism underlying the anticancer activity includes:

  • Induction of apoptosis via caspase activation.
  • Cleavage of poly ADP-ribose polymerase (PARP).

The study indicated that the compound induced a dose-dependent increase in caspase-3 and caspase-8 activities while having minimal effect on caspase-9, suggesting a caspase-8-dependent apoptotic pathway .

Antiviral Activity

The antiviral potential of similar compounds has also been investigated. Research indicates that certain derivatives can inhibit viral replication effectively. For example, compounds designed to target influenza A virus have shown moderate inhibition rates against amantadine-resistant strains .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving various derivatives found that the compound exhibited significant cytotoxicity against HepG2 cells. Flow cytometry analysis revealed that treatment resulted in cell cycle arrest at the G2/M phase, indicating disruption in cell cycle progression .

Case Study 2: Antiviral Activity
In another investigation, derivatives were tested for their ability to inhibit plaque formation by influenza A virus. Several compounds were able to reduce plaque formation significantly compared to controls, demonstrating their potential as antiviral agents .

Data Summary Table

Activity Cell Line/Pathogen IC50/Effectiveness Mechanism
AnticancerHepG210.56 ± 1.14 μMCaspase activation (caspase 3 & 8)
AntiviralInfluenza A VirusModerate inhibitionTargeting viral replication mechanisms

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves three key stages:

Triazole Ring Formation : React 3-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-5-thiol with 2-dimethylaminoethyl chloride hydrochloride under reflux in ethanol (3–5 hours, 70–80°C) .

Purification : Use column chromatography (silica gel, CHCl₃:MeOH 9:1 v/v) to isolate the product. Yield optimization requires precise stoichiometric ratios and anhydrous conditions.

Characterization : Validate purity via ¹H/¹³C NMR (to confirm adamantane protons and pyridinyl signals) and mass spectrometry. X-ray crystallography may resolve structural ambiguities in crystalline forms .

Advanced: How can researchers address contradictions in reported biological activity data for adamantane-triazole derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) using reference strains and controlled incubation conditions.
  • Compound Stability : Test stability in DMSO/PBS buffers via HPLC monitoring, as adamantane derivatives may aggregate under aqueous conditions .
  • Structural Confounders : Compare substituent effects using analogs (e.g., pyridinyl vs. phenyl groups) to isolate activity contributors. Refer to SAR tables in studies like for systematic comparisons .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies adamantane’s bridgehead protons (δ 1.6–2.1 ppm) and pyridinyl aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–175 ppm) and triazolone carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragments (e.g., adamantane loss at m/z 135).
  • X-ray Crystallography : Resolves planar triazole geometry and non-covalent interactions (e.g., lack of hydrogen bonding in ’s crystal structure) .

Advanced: What computational strategies predict the biological targets of adamantane-triazolone derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like viral neuraminidase or bacterial dihydrofolate reductase. Prioritize adamantane’s hydrophobic pocket binding and triazolone’s H-bond acceptor sites .
  • QSAR Modeling : Train models on datasets (e.g., IC₅₀ values from ) using descriptors like LogP, polar surface area, and substituent electronegativity .
  • MD Simulations : Simulate binding stability (50–100 ns trajectories) to assess adamantane’s rigidity in target pockets .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

  • By-Products :
    • Unreacted thiol intermediate (detected via TLC, Rf ~0.3 in CHCl₃:MeOH).
    • Dimethylamine by-products (identified by ¹H NMR δ 2.2–2.5 ppm).
  • Mitigation :
    • Optimize reaction time (3–5 hours) to minimize side reactions.
    • Use scavenger resins (e.g., polymer-bound thiophiles) during purification .

Advanced: How does the triazolone substitution pattern influence pharmacokinetics?

Methodological Answer:

  • LogP and Solubility : Methyl at C4 () increases lipophilicity (LogP ~3.5), reducing aqueous solubility. Introduce polar groups (e.g., -OH at pyridinyl) to enhance bioavailability .
  • Metabolic Stability : Test hepatic microsome clearance. Adamantane’s rigidity may slow CYP450 oxidation, while pyridinyl groups enhance phase II conjugation .
  • Permeability : Use Caco-2 cell assays; bulky adamantane may limit passive diffusion, suggesting prodrug strategies (e.g., esterification of acetamide) .

Basic: What solvents and temperatures optimize the final coupling reaction?

Methodological Answer:

  • Solvent : Ethanol (polar protic) facilitates nucleophilic substitution between thiol and alkyl halide intermediates. Avoid DMF/DMSO to prevent by-product formation .
  • Temperature : Reflux at 70–80°C balances reaction rate and decomposition risk. Lower temperatures (<60°C) yield incomplete conversion .

Advanced: How can researchers validate target engagement in cellular assays?

Methodological Answer:

  • Thermal Shift Assays : Monitor target protein melting temperature (ΔTm) shifts via differential scanning fluorimetry (DSF) when bound to the compound .
  • Cellular Thermal Shift Assay (CETSA) : Lyse treated cells, heat-denature proteins, and quantify remaining target (e.g., viral protease) via Western blot .
  • Competitive Binding : Use fluorescent probes (e.g., FITC-labeled analogs) in flow cytometry to measure displacement by the compound .

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